molecular formula C9H15N5O2S B2489400 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690643-21-1

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2489400
CAS No.: 690643-21-1
M. Wt: 257.31
InChI Key: YYJFOWRRPGLQND-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a compound that features a triazole ring, which is known for its wide range of pharmacological activities. The presence of the triazole ring makes this compound particularly interesting for medicinal chemistry due to its potential antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O2S/c10-8-12-9(14-13-8)17-5-7(15)11-4-6-2-1-3-16-6/h6H,1-5H2,(H,11,15)(H3,10,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJFOWRRPGLQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide can be achieved through multiple synthetic routes. . This method is efficient and allows for the preparation of a variety of N-substituted triazole derivatives. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antiviral, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . In industry, it is used in the synthesis of specialty chemicals and materials .

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, emphasizing its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with appropriate acetamide derivatives. The process may utilize microwave irradiation to enhance yields and reduce reaction times. The structure can be confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Anticancer Activity

Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to our compound have been tested against various cancer cell lines, yielding promising results:

Compound Cancer Cell Line IC50 (μM) Reference
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4
Compound DT47D27.3

The mechanism of action for these compounds often involves the inhibition of thymidylate synthase (TS), leading to apoptosis in cancer cells. For example, triazole derivatives have been reported to inhibit TS with IC50 values ranging from 1.95 to 4.24 μM, demonstrating their potential as effective chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer effects, this class of compounds also exhibits antimicrobial properties. Studies indicate that certain triazole derivatives effectively inhibit the growth of both Gram-positive and Gram-negative bacteria:

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus20

The antimicrobial activity is hypothesized to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives against MCF-7 breast cancer cells. The study demonstrated that modifications in substituents significantly influenced biological activity:

  • Substituent Positioning : Compounds with ortho-substituents showed enhanced activity compared to meta or para-substituents.
  • Number of Substituents : Increased substituents generally decreased cytotoxicity, highlighting the importance of structural optimization for efficacy.
  • Functional Groups : The presence of sulfone groups was correlated with reduced activity compared to amide or hydroxyl groups .

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